N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at the 5-position and a 2-fluorobenzamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-11-7-5-10(6-8-11)9-23-16-21-20-15(24-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHWHKVHUCKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl bromide and a suitable nucleophile.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: Thiadiazole derivatives, including this compound, have shown promise as herbicides and fungicides, providing protection against a range of plant pathogens.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Thiadiazole Core | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide (Target) | 4-Bromobenzylthio, 2-fluorobenzamide | Not reported | Not reported | Thioether, benzamide, bromine, fluorine |
| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide (Analog) | 4-Chlorobenzylthio, 2-fluorobenzamide | 138–140 | 82 | Thioether, benzamide, chlorine |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) | Benzylthio, 2-methoxyphenoxyacetamide | 135–136 | 85 | Thioether, acetamide, methoxy |
| N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5g) | Ethylthio, 2-isopropylphenoxyacetamide | 168–170 | 78 | Thioether, acetamide, isopropyl |
| N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | Phenylureido-thiadiazole, benzothiazole | 263–265 | Not reported | Ureido, thioacetamide, benzothiazole |
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-bromobenzyl group in the target compound likely increases lipophilicity compared to its 4-chlorobenzyl analog (5j, m.p. 138–140°C), which may enhance membrane permeability .
- Ethylthio (5g) or methylthio (5f) substituents reduce steric hindrance compared to bulkier benzylthio groups, as seen in their higher yields (78–88%) .
This contrasts with methoxy or isopropyl groups in analogs like 5m and 5g, which are electron-donating . Ureido-substituted thiadiazoles (e.g., 4g) exhibit strong hydrogen-bonding capacity, contributing to antiproliferative activity .
Biological Activity Trends :
- Chlorobenzylthio derivatives (e.g., 5j) show moderate antimicrobial activity, while fluorinated benzamides (e.g., ’s 2,4-difluorobenzamide analog) demonstrate enhanced enzyme inhibition due to fluorine’s electronegativity .
- Ureido-thiadiazole hybrids (4g–4j) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux conditions (80–90°C) for thiadiazole formation to avoid side reactions .
- Stoichiometry : Use a 10–20% molar excess of 2-fluorobenzoyl chloride to ensure complete amide coupling .
- Purification : Recrystallization from methanol/water mixtures improves purity (yield: ~60–75%) .
Advanced: How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results when characterizing this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:
Variable-Temperature NMR : Perform ¹H/¹³C NMR at different temperatures (e.g., 25°C vs. −40°C) to detect conformational flexibility .
DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify dominant tautomers or conformers .
Complementary Crystallography : Single-crystal X-ray diffraction (as in and ) provides definitive bond lengths and angles. For example, the amide C=O bond length (1.22 Å) in X-ray data confirms resonance stabilization, which may contrast with NMR-derived electronic environments .
Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
A combination of techniques is required:
¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromobenzyl and fluorobenzamide groups) and confirm amide NH (δ ~10.5 ppm) .
IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 452.9872 for C₁₆H₁₀BrFN₂OS₂) .
Elemental Analysis : Confirm C, H, N, S content within ±0.3% deviation .
Advanced: What strategies are effective in analyzing the compound’s intermolecular interactions and their impact on thermodynamic stability?
Methodological Answer:
X-ray Crystallography : Analyze hydrogen bonds (e.g., N–H···N and C–H···F interactions in ) and π-π stacking (distance ~3.5 Å between thiadiazole and benzene rings) .
Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, H···F contacts) using software like CrystalExplorer .
Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C for similar thiadiazoles in ) to correlate stability with intermolecular forces.
Basic: How should researchers design experiments to assess the compound’s in vitro biological activity, and what controls are critical?
Methodological Answer:
Assay Design :
Q. Controls :
- Positive Control : Use nitazoxanide (a known PFOR inhibitor) .
- Solvent Control : Include DMSO at ≤0.1% to rule out solvent effects.
- Cell Viability Assay : Pair with MTT or resazurin assays to distinguish cytotoxicity from target inhibition .
Advanced: How does the introduction of fluorine in the 2-fluorobenzamide moiety influence the compound’s electronic properties and binding affinity?
Methodological Answer:
Electron-Withdrawing Effect : Fluorine increases the amide’s electrophilicity, enhancing hydrogen-bond acceptor strength (C=O polarization) .
π-Stacking Modulation : The fluorine atom alters electron density in the benzene ring, affecting interactions with aromatic residues in target proteins (e.g., PFOR’s FAD cofactor) .
Computational Validation : Use molecular docking (AutoDock Vina) and electrostatic potential maps (MEPs) to compare binding energies of fluorinated vs. non-fluorinated analogs .
Advanced: What computational methods are recommended to predict the compound’s ADMET properties early in drug discovery?
Methodological Answer:
ADMET Prediction Tools :
- SwissADME : Predict logP (~3.2), solubility (LogS ≈ −4.5), and BBB permeability (non-penetrant) .
- ProTox-II : Estimate toxicity (e.g., LD₅₀ ~300 mg/kg) and cytochrome P450 inhibition risks .
MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in aqueous/lipid bilayers and identify metabolic hotspots (e.g., sulfur oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
